n-Allyl-5-oxo-5h-thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
n-Allyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound featuring a fused thiazolo[3,2-a]pyrimidine core substituted with an allyl carboxamide group at position 4. Its molecular formula is C₁₁H₁₀N₃O₂S, with a molecular weight of 257.28 g/mol. The allyl substituent introduces moderate lipophilicity, which may enhance membrane permeability compared to polar analogs .
Properties
IUPAC Name |
5-oxo-N-prop-2-enyl-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2S/c1-2-3-11-8(14)7-6-12-10-13(9(7)15)4-5-16-10/h2,4-6H,1,3H2,(H,11,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJPRNGVPAMZXDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=CN=C2N(C1=O)C=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Allyl-5-oxo-5h-thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the cyclization of 6-substituted-2-thiouracils with appropriate substituted phenacyl halides. The reaction proceeds through the formation of S-alkylated derivatives, which upon treatment at different temperatures, undergo intramolecular cyclization to form the thiazolo[3,2-a]pyrimidine core . The reaction conditions often include the use of solvents like isopropyl alcohol and catalysts to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
n-Allyl-5-oxo-5h-thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amino groups, enhancing the compound’s reactivity.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amino derivatives, and various substituted thiazolo[3,2-a]pyrimidines, depending on the specific reagents and conditions used .
Scientific Research Applications
Synthesis and Characterization
The synthesis of n-Allyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves cyclization reactions of appropriate precursors. Characterization techniques such as FT-IR, NMR (both H and C), and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .
Biological Activities
The biological applications of this compound are extensive:
Antibacterial and Antifungal Activities
Several studies have demonstrated that derivatives of thiazolo[3,2-a]pyrimidines exhibit significant antibacterial and antifungal properties. For instance, compounds synthesized from this class have shown effectiveness against various Gram-positive and Gram-negative bacteria as well as antifungal activity against Candida species. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Antitubercular Activity
Research indicates that some thiazolo[3,2-a]pyrimidine derivatives possess antitubercular properties. In vitro studies have shown promising results against Mycobacterium tuberculosis, suggesting potential for development into therapeutic agents for tuberculosis treatment .
Neuropharmacological Applications
There is growing interest in the use of thiazolo[3,2-a]pyrimidine derivatives as potential neuroprotective agents. Compounds targeting adenosine receptors have been investigated for their ability to mitigate neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The antagonistic activity at A2A adenosine receptors has shown promise in preclinical models for neuroprotection and cognitive enhancement .
Anticancer Properties
Some derivatives have been studied for their anticancer potential, particularly through mechanisms involving apoptosis induction in cancer cells. The modulation of signaling pathways related to cell survival and proliferation is a key area of investigation .
Case Study 1: Antimicrobial Activity
A series of thiazolo[3,2-a]pyrimidine derivatives were synthesized and evaluated for their antimicrobial activity. The results indicated that certain compounds exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, highlighting their potential as alternative antimicrobial agents .
Case Study 2: Neuroprotective Effects
In a study assessing the effects of thiazolo[3,2-a]pyrimidines on neurodegeneration models, specific derivatives demonstrated significant protective effects against oxidative stress-induced neuronal damage. These findings suggest a dual role in both neuroprotection and cognitive enhancement through receptor modulation .
Mechanism of Action
The mechanism of action of n-Allyl-5-oxo-5h-thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. For instance, as an RNase H inhibitor, the compound binds to the catalytic site of the enzyme, coordinating with magnesium ions and disrupting the enzyme’s function . This inhibition can prevent the replication of viruses like HIV, showcasing its potential therapeutic applications .
Comparison with Similar Compounds
Substituent Effects on Carboxamide Position
The carboxamide group at position 6 is a critical pharmacophore. Modifications here significantly alter biological activity:
- N-(Furan-2-ylmethyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide (Compound 21, ): Substituent: Furan-2-ylmethyl. Activity: β1i = 19%, β5i = 23%. The furan group’s electron-rich nature may reduce inhibition potency compared to non-aromatic substituents .
- N-(2-Methoxyphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide (): Substituent: 2-Methoxyphenyl. Molecular Weight: 315.35 g/mol.
- Di-S54 (): Structure: Dimer with a disulfide bridge. The disulfide linkage introduces redox sensitivity, which could limit stability compared to the monomeric allyl derivative .
Biological Activity
n-Allyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a synthetic compound belonging to the thiazolo[3,2-a]pyrimidine class, which has garnered attention for its diverse biological activities. This article delves into its biological activity, synthesis, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 285.32 g/mol. The structure includes a thiazole ring fused to a pyrimidine, contributing to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C14H11N3O2S |
| Molecular Weight | 285.32 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not specified |
1. Anticancer Activity
Research indicates that thiazolo[3,2-a]pyrimidines exhibit significant anticancer properties. For instance, compounds derived from this scaffold have shown promising inhibition of various cancer cell lines. A study demonstrated that certain derivatives inhibited cell proliferation and induced apoptosis in human cancer cells through modulation of apoptotic pathways and cell cycle arrest mechanisms .
2. Acetylcholinesterase Inhibition
This compound has been evaluated for its potential as an acetylcholinesterase (AChE) inhibitor. In vitro assays revealed that some derivatives exhibited over 70% inhibition at 10 µM concentrations, with IC50 values in the low micromolar range . This activity suggests potential applications in treating Alzheimer’s disease by enhancing cholinergic neurotransmission.
3. Antimicrobial Properties
The compound has also been investigated for antimicrobial activities against various pathogens. Thiazolo[3,2-a]pyrimidines have demonstrated efficacy against bacteria and fungi, with some studies reporting minimum inhibitory concentrations (MICs) comparable to standard antibiotics . These findings highlight the compound's potential as a lead for developing new antimicrobial agents.
4. Anti-inflammatory Effects
In vivo studies have shown that derivatives of n-Allyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine possess anti-inflammatory properties. They were effective in reducing inflammation in animal models through the suppression of pro-inflammatory cytokines . This suggests a role in treating inflammatory diseases.
5. Other Biological Activities
Other reported activities include:
- Antioxidant effects
- Antidiabetic properties
- Inhibition of enzymes related to metabolic disorders
These findings indicate a broad spectrum of biological activities that warrant further exploration .
Case Study 1: Synthesis and Evaluation
A recent study synthesized a series of thiazolo[3,2-a]pyrimidine derivatives and evaluated their biological activities. The synthesized compounds were characterized using NMR spectroscopy and mass spectrometry. The study found several compounds with potent AChE inhibitory activity and significant anticancer effects against specific cancer cell lines .
Case Study 2: Structure-Activity Relationship (SAR)
Another investigation focused on the structure-activity relationship of thiazolo[3,2-a]pyrimidines. By modifying substituents on the thiazole and pyrimidine rings, researchers identified key structural features that enhance biological activity. This SAR analysis provided insights into optimizing these compounds for therapeutic use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
